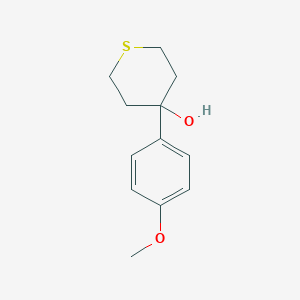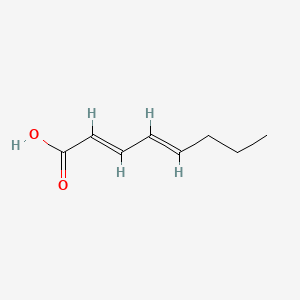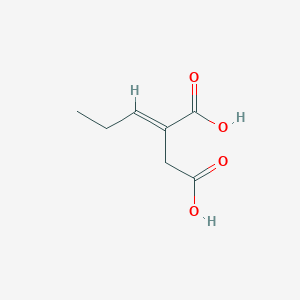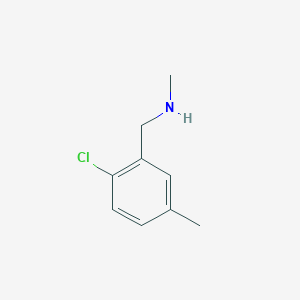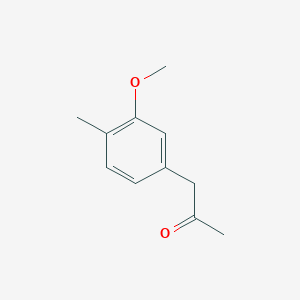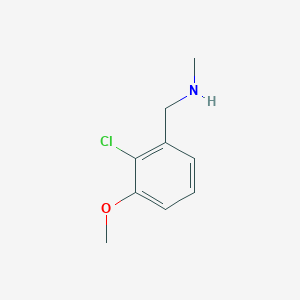
1-(4-Methylphenyl)butane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)butane-2,3-dione is an organic compound with the molecular formula C11H12O2. It is also known as 1-(4-methylphenyl)-1,3-butanedione. This compound is characterized by the presence of a butane-2,3-dione moiety attached to a 4-methylphenyl group. It is a colorless to yellowish liquid that is soluble in most organic solvents and slightly soluble in water .
Métodos De Preparación
The synthesis of 1-(4-Methylphenyl)butane-2,3-dione typically involves the condensation reaction of acetophenone and ethyl acetate. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product . The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure optimal yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control. The use of advanced techniques such as distillation and crystallization may be employed to obtain high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
1-(4-Methylphenyl)butane-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the diketone moiety to corresponding alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)butane-2,3-dione has several scientific research applications, including:
Biology: The compound’s derivatives may exhibit biological activities, making it a valuable starting material for the development of new drugs and bioactive molecules.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in treating various medical conditions.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)butane-2,3-dione and its derivatives involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the structure and functional groups present in the compound. For example, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects in medical applications .
Comparación Con Compuestos Similares
1-(4-Methylphenyl)butane-2,3-dione can be compared with similar compounds such as:
1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione: This compound has a trifluoromethyl group instead of the butane-2,3-dione moiety, which may result in different chemical and biological properties.
4-Methylacetophenone: This compound lacks the butane-2,3-dione moiety and has different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse scientific research applications.
Propiedades
IUPAC Name |
1-(4-methylphenyl)butane-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)7-11(13)9(2)12/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQCMAQMOAZSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
